Ethyl 2-amino-5-bromothiophene-3-carboxylate
Overview
Description
Ethyl 2-amino-5-bromothiophene-3-carboxylate is a chemical compound with the molecular formula C7H8BrNO2S and a molecular weight of 251.12 g/mol. It is a derivative of thiophene, featuring an amino group, a bromo group, and a carboxylate ester group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with thiophene derivatives.
Reaction Steps: The compound can be synthesized through a multi-step reaction involving halogenation, amination, and esterification processes.
Industrial Production Methods: On an industrial scale, the compound is produced using optimized reaction conditions to ensure high yield and purity. This involves controlling temperature, pressure, and the use of specific catalysts.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, resulting in different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromo group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium azide (NaN3) can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Amino derivatives with reduced bromo groups.
Substitution Products: Thiophene derivatives with different substituents.
Scientific Research Applications
Ethyl 2-amino-5-bromothiophene-3-carboxylate is used in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex organic compounds.
Biology: The compound is used in the study of biological systems and interactions with biomolecules.
Industry: It is utilized in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which Ethyl 2-amino-5-bromothiophene-3-carboxylate exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can bind to specific enzymes or receptors, influencing their activity.
Pathways Involved: It may affect metabolic pathways or signaling cascades, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 2-amino-5-chlorothiophene-3-carboxylate: Similar structure with a chlorine atom instead of bromine.
Ethyl 2-amino-3-carboxylate-thiophene: Lacks the halogen substituent.
Ethyl 2-amino-5-bromothiophene-3-carboxylic acid: Similar but with a free carboxylic acid group instead of an ester.
Uniqueness: Ethyl 2-amino-5-bromothiophene-3-carboxylate is unique due to its specific combination of functional groups, which allows for diverse chemical reactions and applications.
This comprehensive overview highlights the importance and versatility of this compound in scientific research and industry. Its unique properties and reactivity make it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 2-amino-5-bromothiophene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S/c1-2-11-7(10)4-3-5(8)12-6(4)9/h3H,2,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUDYCCQPUJJLDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40699851 | |
Record name | Ethyl 2-amino-5-bromothiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40699851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56387-07-6 | |
Record name | Ethyl 2-amino-5-bromothiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40699851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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